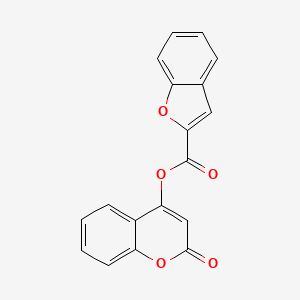![molecular formula C19H22N2O2S B5884001 N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BML-275" and belongs to the class of thiazolidinedione derivatives.
Mécanisme D'action
BML-275 exerts its effects by targeting the PPARγ pathway, which is involved in the regulation of glucose and lipid metabolism. BML-275 acts as an agonist of PPARγ, which leads to the activation of this pathway. Activation of PPARγ leads to the inhibition of the growth of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
BML-275 has been shown to have a range of biochemical and physiological effects. In cancer cells, BML-275 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BML-275 also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, BML-275 has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BML-275 is its specificity for the PPARγ pathway. This specificity allows researchers to study the effects of PPARγ activation without the interference of other pathways. However, BML-275 has some limitations for lab experiments. For example, BML-275 has poor solubility in water, which can make it difficult to administer in vivo. In addition, BML-275 can be toxic at high doses, which can limit its use in animal models.
Orientations Futures
There are several future directions for the study of BML-275. One area of research is the development of more potent and selective PPARγ agonists. Another area of research is the investigation of the effects of BML-275 in combination with other drugs for the treatment of cancer, diabetes, and inflammation. Finally, the development of new formulations of BML-275 with improved solubility and bioavailability is an important area of research for the future.
Conclusion:
In conclusion, BML-275 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BML-275 has been extensively studied for its potential applications in cancer research, diabetes, obesity, and inflammation. BML-275 exerts its effects by targeting the PPARγ pathway, which is involved in the regulation of glucose and lipid metabolism. BML-275 has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of BML-275 involves the reaction of 5-tert-butyl-2-hydroxybenzenediazonium chloride with thioamide followed by the reaction with 4-methylbenzoic acid. This reaction leads to the formation of BML-275 as a white solid.
Applications De Recherche Scientifique
BML-275 has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BML-275 is in the field of cancer research. Studies have shown that BML-275 can inhibit the growth of cancer cells by targeting the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. BML-275 has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
Propriétés
IUPAC Name |
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-5-7-13(8-6-12)17(23)21-18(24)20-15-11-14(19(2,3)4)9-10-16(15)22/h5-11,22H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRQGNNLTBGPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)

![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)


![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)

![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)

